molecular formula C13H17N3 B11811602 N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

Cat. No.: B11811602
M. Wt: 215.29 g/mol
InChI Key: UWIZNTXIPXEQOJ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine (CAS 1352482-24-6) is a high-purity chemical compound offered for research and development purposes. This specialized small molecule features a pyridine core substituted with a cyclobutylamine group and a 3,4-dihydro-2H-pyrrole moiety, yielding the molecular formula C13H17N3 and a molecular weight of 215.30 g/mol . Compounds with this specific structural motif are of significant interest in medicinal chemistry and neuroscience research, particularly in the study of metabotropic glutamate (mGlu) receptors . These family C G protein–coupled receptors are expressed throughout the central nervous system and represent attractive targets for numerous psychiatric and neurologic disorders . Research into allosteric modulators of mGlu receptors, which bind to sites topographically distinct from the endogenous glutamate binding site, has become a primary focus for drug discovery programs due to their potential for greater subtype selectivity . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications or human use. Researchers can access detailed specifications, including SMILES string (C1(NC2CCC2)=NC=CC=C1C1=NCCC1) and structural data, to support their experimental design .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

InChI

InChI=1S/C13H17N3/c1-4-10(5-1)16-13-11(6-2-9-15-13)12-7-3-8-14-12/h2,6,9-10H,1,3-5,7-8H2,(H,15,16)

InChI Key

UWIZNTXIPXEQOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=C(C=CC=N2)C3=NCCC3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction typically employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as the ligand. A representative procedure involves:

  • Substrates : Cyclobutylamine and a halogenated pyridine derivative (e.g., 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine).

  • Base : Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) to deprotonate the amine.

  • Solvent : A mix of 1,4-dioxane and tert-butanol (2:1 v/v) to enhance solubility.

  • Conditions : Heating at 100–110°C under inert atmosphere for 12–24 hours.

The catalytic cycle involves oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the cyclobutylamine and reductive elimination to form the C–N bond.

Yield and Optimization

Yields for this method range from 75% to 90%, depending on reaction parameters (Table 1). For instance, increasing the ligand-to-palladium ratio to 2:1 improves catalytic activity, while higher temperatures (>110°C) risk decomposition of the dihydro-pyrrol group.

Table 1: Optimization of Palladium-Catalyzed Cross-Coupling

ParameterOptimal RangeImpact on Yield
Temperature100–110°CMaximizes C–N coupling
Ligand (Xantphos)10–15 mol%Prevents Pd aggregation
Solvent1,4-Dioxane/t-BuOHEnhances amine solubility
Reaction Time12–18 hoursBalances conversion and side reactions

Alternative Synthetic Strategies and Modifications

While palladium catalysis dominates, alternative methods have been explored to address substrate sensitivity or scalability challenges.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol using Pd₂(dba)₃/Xantphos in 1,4-dioxane at 90°C under microwave conditions achieves 85% yield in 20 minutes. This method minimizes thermal degradation of the pyrrolidine moiety, which is prone to ring-opening at prolonged high temperatures.

Solvent and Base Effects

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are less effective due to poor solubility of cyclobutylamine. Tert-butanol, however, stabilizes the amine and facilitates deprotonation by NaOtBu. Substituting Cs₂CO₃ with potassium phosphate (K₃PO₄) lowers yields by 15–20%, likely due to incomplete deprotonation.

Post-Reaction Workup and Purification

Crude product purification involves sequential steps:

  • Filtration : Removal of palladium residues via Celite® filtration.

  • Liquid-Liquid Extraction : Using ethyl acetate and water to isolate the amine.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction analysis.

Analytical Validation and Characterization

Key characterization data for this compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.38 (d, J = 5.1 Hz, 1H, pyridine-H), 7.20 (d, J = 5.1 Hz, 1H, pyrrol-H), 3.82 (m, 1H, cyclobutyl-H), 2.91 (m, 2H, pyrrol-CH₂).

  • LC-MS : m/z 216.2 [M+H]⁺, confirming molecular weight.

  • HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to fully saturated compounds.

Scientific Research Applications

N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions and participate in hydrogen bonding and π-π interactions with other molecules. These interactions can influence various biological processes and pathways .

Comparison with Similar Compounds

ARQ 092: 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine

  • Structure : Contains a pyridine core fused with an imidazo[4,5-b]pyridine ring and a cyclobutylamine group.
  • Target/Mechanism : Potent allosteric inhibitor of AKT kinases, with a cyclobutylamine moiety critical for binding to the PH domain of AKT1 .
  • Key Data: IC₅₀: <10 nM against AKT1/2/3 enzymes. Demonstrated tumor growth inhibition in xenograft models.
  • Comparison : The cyclobutylamine group in both compounds likely enhances target engagement through hydrophobic interactions. However, ARQ 092’s imidazo[4,5-b]pyridine scaffold confers higher enzymatic potency compared to the simpler dihydropyrrole in the target compound.

TAK-438: 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate

  • Structure : Pyrrole derivative with fluorophenyl and pyridin-3-ylsulfonyl substituents.
  • Target/Mechanism: Potassium-competitive acid blocker (P-CAB) targeting gastric H⁺/K⁺-ATPase. The positively charged N-methylamino group interacts with Glu795 in the K⁺-binding site .
  • Key Data :
    • IC₅₀: 0.019 μM (pH 6.5).
    • Sustained acid inhibition (t₁/₂ dissociation: 7.5 hours).
  • Comparison : Both compounds feature pyrrole rings, but TAK-438’s sulfonyl and fluorophenyl groups enhance selectivity for H⁺/K⁺-ATPase. The target compound’s dihydropyrrole may reduce metabolic oxidation compared to TAK-438’s fully aromatic pyrrole.

GW788388: 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide

  • Structure : Bipyridine scaffold with pyrazole and tetrahydro-2H-pyran groups.
  • Target/Mechanism : TGF-β type I receptor (ALK5) inhibitor.
  • Key Data :
    • Reduced collagen IA1 mRNA expression by 80% at 1 mg/kg (rat fibrosis model) .
  • Comparison : The pyridine core is common, but GW788388’s pyrazole and benzamide substituents enable ALK5 inhibition, whereas the target compound’s dihydropyrrole and cyclobutylamine may favor kinase or GPCR targets.

AZD0530: N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine

  • Structure : Quinazoline-based inhibitor with a benzodioxol group.
  • Target/Mechanism : Dual c-Src/Abl kinase inhibitor (IC₅₀: low nM range) .
  • Comparison : Both compounds target kinases, but AZD0530’s quinazoline scaffold and bulky substituents confer broader kinase selectivity. The target compound’s smaller size may improve blood-brain barrier penetration.

Structural and Functional Analysis

Role of Cyclobutylamine

  • In ARQ 092, the cyclobutylamine group facilitates allosteric AKT inhibition via hydrogen bonding and hydrophobic interactions .
  • In the target compound, this group may similarly enhance binding to enzymes or receptors, though specific target data are lacking.

Impact of Pyrrole/Dihydropyrrole Moieties

  • TAK-438’s pyrrole contributes to reversible, pH-independent H⁺/K⁺-ATPase inhibition .
  • The target compound’s 3,4-dihydro-2H-pyrrole (a partially saturated ring) may reduce aromatic π-stacking but improve solubility and metabolic stability compared to fully aromatic analogs.

Comparative Data Table

Compound Target Mechanism IC₅₀/EC₅₀ Key Structural Features Therapeutic Application
N-Cyclobutyl-3-(dihydropyrrolyl)pyridin-2-amine Undetermined Hypothesized kinase or GPCR modulation N/A Pyridine, dihydropyrrole, cyclobutylamine Potential oncology or CNS
ARQ 092 AKT1/2/3 Allosteric inhibition <10 nM Imidazo[4,5-b]pyridine, cyclobutylamine Oncology
TAK-438 H⁺/K⁺-ATPase K⁺-competitive inhibition 0.019 μM Pyrrole, fluorophenyl, sulfonyl Acid-related diseases
GW788388 ALK5 (TGF-β receptor) ATP-competitive inhibition 1 mg/kg (in vivo) Pyridin-2-yl pyrazole, benzamide Fibrotic diseases
AZD0530 c-Src/Abl ATP-competitive inhibition Low nM Quinazoline, benzodioxol, piperazine Oncology

Q & A

Basic Research Question

  • X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., orthorhombic crystal system with Pbca space group, as seen in similar compounds) .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR verify substituent positions (e.g., pyrrole protons at δ 2.5–3.5 ppm) .
    • HPLC-MS : Confirms purity (>95%) and molecular weight .
  • Computational Validation : DFT/B3LYP calculations compare optimized geometries with experimental data .

How do structural modifications (e.g., substituent changes) affect the compound’s biological activity?

Advanced Research Question

  • Cyclobutyl vs. Cyclohexyl : Replacing cyclobutyl with cyclohexyl reduces steric hindrance, potentially enhancing binding to hydrophobic enzyme pockets .
  • Pyrrole Ring Saturation : The 3,4-dihydro-2H-pyrrol-5-yl group improves metabolic stability compared to unsaturated analogs .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., trifluoromethyl): Increase binding affinity to targets like kinases .
    • Amino Group Position : Pyridin-2-amine orientation optimizes hydrogen bonding with catalytic residues .

What methodologies are used to assess the compound’s enzyme inhibition kinetics?

Advanced Research Question

  • In Vitro Kinase Assays : Measure IC50_{50} values via fluorescence polarization or ADP-Glo™ assays (e.g., TrkA kinase inhibition studies) .
  • Competitive Binding Analysis : Vary substrate concentrations with fixed inhibitor doses to determine KiK_i values .
  • Molecular Docking : Predict binding modes using software like AutoDock; validate with mutagenesis studies .

How can researchers address solubility-related discrepancies in activity data?

Advanced Research Question

  • Solvent Selection : DMSO (10 mM stock) is standard, but co-solvents (e.g., PEG-400) may improve aqueous solubility for in vitro assays .
  • Control Experiments : Compare activity in multiple solvents to isolate solvent effects .
  • Prodrug Strategies : Modify polar groups (e.g., esterification) to enhance bioavailability without altering target binding .

What computational approaches predict the compound’s interaction with biological targets?

Advanced Research Question

  • DFT Calculations : Optimize molecular geometry and electron distribution (basis sets: 6-311G(d,p), cc-pVTZ) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over time (e.g., RMSD analysis) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP-binding pockets) .

How is the compound’s stability assessed under storage conditions?

Basic Research Question

  • Storage Protocols : -20°C in DMSO prevents degradation; lyophilization extends shelf life for aqueous solutions .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .
  • Light Sensitivity : Amber vials prevent photodegradation of the pyrrole moiety .

What strategies validate the compound’s biological targets in cellular models?

Advanced Research Question

  • CRISPR Knockout : Silence putative targets (e.g., TrkA) to confirm loss of compound activity .
  • Pull-Down Assays : Use biotinylated analogs to isolate bound proteins; identify via LC-MS/MS .
  • Transcriptomic Profiling : RNA-seq reveals downstream pathways affected by treatment .

How does the compound compare to analogs with trifluoromethyl or halogen substituents?

Advanced Research Question

  • Activity Comparison :
    • Trifluoromethyl Analogs : Higher lipophilicity enhances membrane permeability but may reduce solubility .
    • Chlorine Substituents : Improve metabolic stability but risk off-target interactions (e.g., cytochrome P450 inhibition) .
  • Structural Analysis : XRD data show trifluoromethyl groups induce conformational strain in target binding pockets .

What are the best practices for ensuring reproducibility in enzyme inhibition studies?

Basic Research Question

  • Standardized Protocols : Use commercial kinase kits (e.g., Promega) with predefined ATP concentrations .
  • Positive Controls : Include known inhibitors (e.g., K252a for TrkA) to validate assay conditions .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls; triplicate technical replicates .

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